molecular formula C28H25BrN2O6 B15041826 (5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041826
M. Wt: 565.4 g/mol
InChI Key: ODFIVKWYKIMEHP-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine, ethoxy, phenoxyethoxy, and diazinane trione groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditionsThe final step involves the formation of the diazinane trione ring structure under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which combines multiple functional groups and a diazinane trione ring.

Properties

Molecular Formula

C28H25BrN2O6

Molecular Weight

565.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25BrN2O6/c1-3-35-24-17-19(16-23(29)25(24)37-14-13-36-21-7-5-4-6-8-21)15-22-26(32)30-28(34)31(27(22)33)20-11-9-18(2)10-12-20/h4-12,15-17H,3,13-14H2,1-2H3,(H,30,32,34)/b22-15-

InChI Key

ODFIVKWYKIMEHP-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCCOC4=CC=CC=C4

Origin of Product

United States

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